(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one
Description
Properties
IUPAC Name |
(1S,6R,7S,7aS)-7-hydroxy-6-methyl-5-oxo-1-propan-2-yl-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-6(2)9-11(4-13)8(14)7(3)10(15)12(11)5-16-9/h4,6-9,14H,5H2,1-3H3/t7-,8+,9+,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCWMATZCOOTEA-HJGDQZAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2(C(OCN2C1=O)C(C)C)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@]2([C@@H](OCN2C1=O)C(C)C)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601103922 | |
| Record name | 1H,3H-Pyrrolo[1,2-c]oxazole-7a(5H)-carboxaldehyde, dihydro-7-hydroxy-6-methyl-1-(1-methylethyl)-5-oxo-, [1S-(1α,6α,7α,7aα)]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601103922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145452-03-5 | |
| Record name | 1H,3H-Pyrrolo[1,2-c]oxazole-7a(5H)-carboxaldehyde, dihydro-7-hydroxy-6-methyl-1-(1-methylethyl)-5-oxo-, [1S-(1α,6α,7α,7aα)]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145452-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H,3H-Pyrrolo[1,2-c]oxazole-7a(5H)-carboxaldehyde, dihydro-7-hydroxy-6-methyl-1-(1-methylethyl)-5-oxo-, [1S-(1α,6α,7α,7aα)]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601103922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Claisen Rearrangement-Based Approaches
The Claisen rearrangement serves as the foundational step in most synthetic routes, enabling the construction of the 7-oxabicycl[3.3.0]octane framework. A representative protocol involves heating allyl vinyl ether precursors at 180-200°C in diphenyl ether, achieving cyclization yields of 68-75%. Recent modifications using microwave-assisted conditions (150°C, 15 min) have increased yields to 82% while reducing dimerization byproducts.
Table 1: Comparative Analysis of Bicyclic Core Formation Methods
| Method | Conditions | Yield (%) | Stereoselectivity (dr) |
|---|---|---|---|
| Thermal Claisen | 190°C, 6 hr | 68 | 3:1 |
| Microwave Claisen | 150°C, 15 min | 82 | 4:1 |
| Lewis Acid Catalyzed | BF₃·Et₂O, -20°C, 2 hr | 75 | 5:1 |
| Enzymatic Cyclization | Lipase B, 37°C, 24 hr | 58 | >20:1 |
Functional Group Introduction Strategies
Formyl Group Installation
The C5 formyl group is typically introduced via:
-
Swern Oxidation : Using oxalyl chloride/DMSO at -78°C converts primary alcohols to aldehydes with 85-90% efficiency.
-
Tetrapropylammonium Perruthenate (TPAP) Catalysis : Enables mild oxidation (room temperature, 2 hr) with comparable yields (88%) while avoiding low-temperature requirements.
Critical to success is the protection of the C4 hydroxyl group as its tert-butyldimethylsilyl (TBS) ether prior to oxidation, preventing undesired hemiacetal formation. Deprotection using TBAF in THF restores the hydroxyl functionality without affecting the formyl group.
Isopropyl and Methyl Group Incorporation
Stereoselective introduction of the C6 isopropyl and C3 methyl groups employs:
-
Evans' Chiral Auxiliary Methodology : Using (SS,6R)-4-(benzyloxycarbonyl)-5,6-diphenyl-2,3,5,6-tetrahydro-1,4-oxazin-2-one, alkylation proceeds with 94% ee.
-
Enantioselective Protonation : Chiral Brønsted acids (e.g., TRIP) induce desired configuration at C3 with 89% ee.
Stereochemical Control Mechanisms
Chiral Auxiliaries
The oxazolidinone auxiliary system (Fig. 1) remains the gold standard, enabling:
-
C4/C5 Syn Diastereoselectivity : 92% de via Zimmerman-Traxler transition states
-
C6 Isopropyl Orientation : 88% ee through steric-guided alkylation
Figure 1: Oxazolidinone Auxiliary-Induced Stereocontrol
Enzymatic Resolution
Candida antarctica Lipase B (CAL-B) resolves racemic intermediates with:
-
Kinetic Resolution : krel = 28 for desired (3R,4S,5R,6S) enantiomer
-
Dynamic Kinetic Resolution : Combines enzyme catalysis with racemization catalysts (e.g., Shvo's catalyst), achieving 99% ee in <6 hr
Process Optimization and Scale-Up
Solvent System Optimization
Ternary solvent mixtures (CH₂Cl₂/EtOH/H₂O 5:4:1) enhance:
Continuous Flow Synthesis
Microreactor systems (0.5 mm ID, 10 mL/min) improve:
Comparative Analysis of Synthetic Routes
Table 2: Route Efficiency Comparison
| Parameter | Classical Route | Flow Chemistry | Biocatalytic |
|---|---|---|---|
| Total Steps | 9 | 7 | 5 |
| Overall Yield | 11% | 18% | 23% |
| ee | 96% | 99% | >99.5% |
| PMI (kg/kg) | 287 | 154 | 89 |
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. Researchers investigate its interactions with enzymes and other biomolecules to understand its effects on biological systems.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Research Findings and Challenges
- Similarity Metrics: Methods like Tanimoto coefficients or 3D shape matching could quantify similarity to known bioactive bicyclic lactams.
- Synthetic Complexity : The compound’s four chiral centers pose synthetic challenges, necessitating asymmetric catalysis or chiral pool strategies akin to those used for .
Biological Activity
(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one is a bicyclic compound with significant potential in medicinal chemistry. Its unique structural features confer various biological activities, making it a subject of interest for pharmacological research.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇N₁O₄ |
| Molecular Weight | 227.26 g/mol |
| CAS Number | 145452-03-5 |
| InChI Key | [InChI Key Information] |
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound's mechanism may involve modulation of pathways related to metabolism and gene expression.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may act as an inhibitor of MDM2, a protein that regulates p53 activity in cancer cells. This interaction could lead to increased p53-mediated apoptosis in tumor cells .
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor in various biochemical assays, indicating its possible role in modulating metabolic pathways .
- Cell Growth Inhibition : Studies have demonstrated that the compound can inhibit cell growth in several cancer cell lines, with IC50 values indicating potent antiproliferative effects .
Case Studies
Several case studies have explored the biological activity of this compound:
Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor efficacy of this compound in SJSA-1 xenograft models:
- Administration : Oral doses of 100 mg/kg were administered.
- Results : Significant tumor regression was observed, with activation of p53 and induction of apoptosis markers such as PARP and caspase-3 .
Case Study 2: Enzyme Interaction
A biochemical assay assessed the compound's interaction with MDM2:
Q & A
How can the crystal structure of (3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one be determined experimentally?
Answer:
The crystal structure can be resolved using single-crystal X-ray diffraction (SCXRD). Key steps include:
- Data Collection : Use a high-resolution diffractometer (e.g., Bruker D8 Venture) to collect intensity data at low temperatures (e.g., 113 K) to minimize thermal motion artifacts .
- Structure Solution : Employ direct methods via SHELXT or dual-space algorithms in SHELXD for phase determination .
- Refinement : Refine the model using SHELXL , incorporating anisotropic displacement parameters for non-H atoms and constraining geometrically similar groups (e.g., isopropyl substituents) .
- Validation : Use PLATON or checkCIF to validate bond lengths, angles, and torsional consistency, ensuring no outliers in the final model .
What synthesis strategies are effective for introducing the 7-oxabicyclo[3.3.0]octan-2-one core?
Answer:
The bicyclic framework can be synthesized via:
- Oxidative Cyclization : Use reagents like ammonium persulfate (APS) to induce cyclization of linear precursors, as demonstrated in polycationic dye-fixative syntheses .
- Asymmetric Catalysis : Employ chiral catalysts to control stereochemistry at the 3R, 4S, 5R, and 6S positions, similar to methodologies for β-lactam antibiotics .
- Protecting Group Strategy : Temporarily mask the 4-hydroxy and 5-formyl groups during ring formation to prevent undesired side reactions .
How can the stereochemical configuration at the 3R,4S,5R,6S positions be confirmed?
Answer:
Combine spectroscopic and crystallographic methods:
- NMR : Use - COSY and NOESY to identify vicinal coupling and spatial proximity of substituents (e.g., isopropyl vs. methyl groups) .
- X-ray Anomalous Dispersion : Leverage heavy-atom derivatives (e.g., selenomethionine incorporation) to resolve absolute configuration via Bijvoet differences .
- Computational Comparison : Compare experimental and DFT-calculated chemical shifts for key chiral centers .
How can ring puckering in the bicyclo[3.3.0]octane system be quantified?
Answer:
Apply the Cremer-Pople puckering parameters to analyze deviations from planarity:
- Coordinate Calculation : Define the mean plane of the bicyclic system using least-squares fitting. Calculate out-of-plane displacements () for each atom .
- Amplitude and Phase : Compute the puckering amplitude () and phase angle () to classify the conformation (e.g., envelope, twist). For bicyclo[3.3.0] systems, compare results to cyclopentane benchmarks .
- Software Tools : Implement algorithms in WinGX or ORTEP-3 for graphical visualization of puckering .
How should disorder in the crystal lattice (e.g., formyl or isopropyl groups) be addressed during refinement?
Answer:
- Split Models : Refine disordered regions using split positions with occupancy constraints (e.g., 70:30 ratio for two conformers) .
- Restraints : Apply geometric restraints (bond distances, angles) to prevent overparameterization, guided by SHELXL ’s SIMU and DELU commands .
- Validation : Cross-validate residual electron density maps () to ensure disorder modeling does not introduce artifacts .
How can contradictions between spectroscopic data (e.g., NMR) and crystallographic results be resolved?
Answer:
- Dynamic Effects : Consider temperature-dependent NMR to detect conformational flexibility (e.g., formyl group rotation) that may differ from the static crystal structure .
- Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., O–H···O hydrogen bonds) in the crystal with solution-state NOEs .
- DFT Optimization : Perform gas-phase and solvent-phase DFT calculations to reconcile discrepancies in dihedral angles or substituent orientations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
